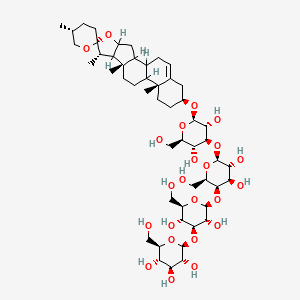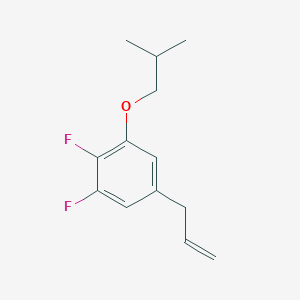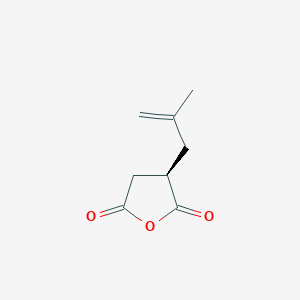
2,5-Furandione, dihydro-3-(tetraisobutenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Furandione, dihydro-3-(tetraisobutenyl)- is an organic compound with the molecular formula C16H26O3 It is a derivative of 2,5-furandione, where the hydrogen atoms at the 3-position are replaced by a tetraisobutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, dihydro-3-(tetraisobutenyl)- typically involves the reaction of 2,5-furandione with tetraisobutenyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of 2,5-Furandione, dihydro-3-(tetraisobutenyl)- can be achieved through a continuous flow process. This method involves the continuous addition of reactants and removal of products, allowing for efficient production. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione, dihydro-3-(tetraisobutenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The tetraisobutenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles, such as amines or thiols, and may be facilitated by catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 2,5-Furandione, dihydro-3-(tetraisobutenyl)-.
Scientific Research Applications
2,5-Furandione, dihydro-3-(tetraisobutenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,5-Furandione, dihydro-3-(tetraisobutenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandione, dihydro-3-(tetrapropenyl)-: Similar in structure but with a tetrapropenyl group instead of tetraisobutenyl.
2,5-Furandione, dihydro-3,4-diphenyl-: Contains diphenyl groups at the 3 and 4 positions.
3,3,4,4-Tetramethyloxolane-2,5-dione: A related compound with tetramethyl groups.
Uniqueness
2,5-Furandione, dihydro-3-(tetraisobutenyl)- is unique due to its tetraisobutenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
71536-18-0 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
(3R)-3-(2-methylprop-2-enyl)oxolane-2,5-dione |
InChI |
InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h6H,1,3-4H2,2H3/t6-/m1/s1 |
InChI Key |
ANPMHDUGFOMMJJ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(=C)C[C@@H]1CC(=O)OC1=O |
Canonical SMILES |
CC(=C)CC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)
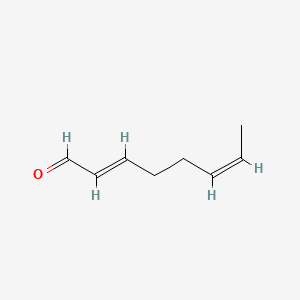
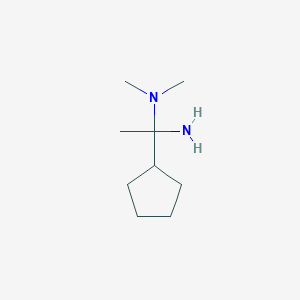
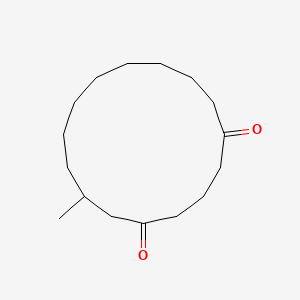
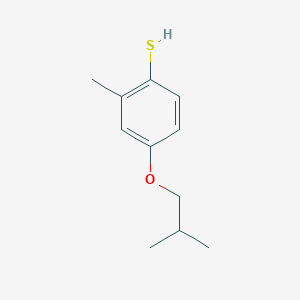
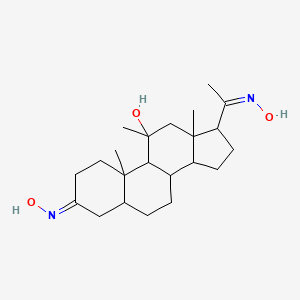
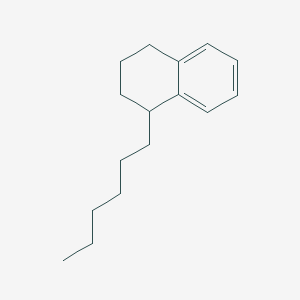
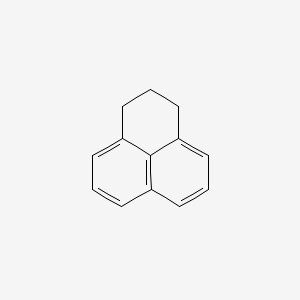
![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)
